molecular formula C14H15Cl2N3OS2 B11185631 N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B11185631
M. Wt: 376.3 g/mol
InChI Key: FGHBPKVTHSLIKU-UHFFFAOYSA-N
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Description

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, such as sodium hydroxide. This reaction forms 1,3,4-thiadiazole-2-thiol.

    Attachment of the Dichlorobenzyl Group: The 1,3,4-thiadiazole-2-thiol is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base, such as potassium carbonate, to form 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole.

    Formation of the Pivalamide Group: Finally, the 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole is reacted with pivaloyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The chlorine atoms on the dichlorobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as ammonia or thiols can be used in the presence of a base, such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted dichlorobenzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it may interact with cellular signaling pathways, leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl)-2,2-diphenylacetamide:

    3-(5-((3,4-dichlorobenzyl)thio)-4-(4-ethoxy-phenyl)-4H-1,2,4-triazol-3-yl)pyridine: This compound contains a triazole ring instead of a thiadiazole ring, resulting in different reactivity and biological activities.

Uniqueness

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is unique due to its specific combination of a thiadiazole ring, dichlorobenzyl group, and pivalamide group

Properties

Molecular Formula

C14H15Cl2N3OS2

Molecular Weight

376.3 g/mol

IUPAC Name

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C14H15Cl2N3OS2/c1-14(2,3)11(20)17-12-18-19-13(22-12)21-7-8-4-5-9(15)10(16)6-8/h4-6H,7H2,1-3H3,(H,17,18,20)

InChI Key

FGHBPKVTHSLIKU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)SCC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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